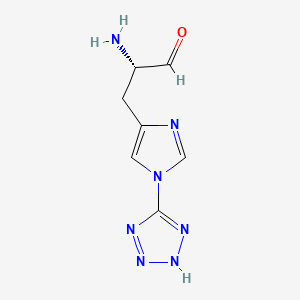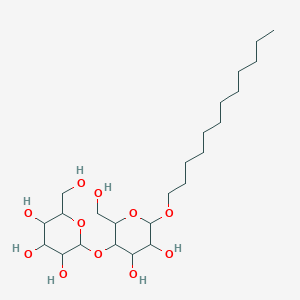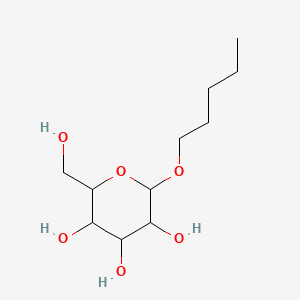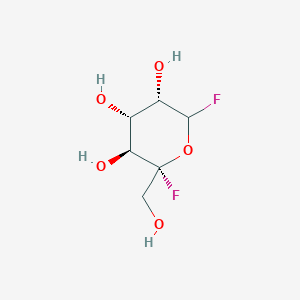
Tetrazolyl Histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolyl Histidine is a compound that belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. The compound is characterized by the presence of a tetrazole ring attached to the histidine molecule, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolyl Histidine typically involves the reaction of histidine with a tetrazole derivative. One common method is the [2+3]-cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as a Lewis acid or a transition metal complex to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where the reactants are combined under controlled conditions of temperature and pressure. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Tetrazolyl Histidine undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles to form substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles.
Scientific Research Applications
Tetrazolyl Histidine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Tetrazolyl Histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of its target proteins. This interaction can lead to the inhibition or activation of the target protein, resulting in various biological effects .
Comparison with Similar Compounds
Tetrazole: A heterocyclic compound containing a carbon atom and four nitrogen atoms in a five-membered ring.
Histidine: An essential amino acid with an imidazole side chain.
Tetrazolyl Alanine: A compound similar to Tetrazolyl Histidine but with alanine instead of histidine.
Uniqueness: this compound is unique due to the presence of both the tetrazole ring and the histidine moiety, which imparts distinct chemical and biological properties. The combination of these two functional groups allows for unique interactions with biological targets and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9N7O |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-(2H-tetrazol-5-yl)imidazol-4-yl]propanal |
InChI |
InChI=1S/C7H9N7O/c8-5(3-15)1-6-2-14(4-9-6)7-10-12-13-11-7/h2-5H,1,8H2,(H,10,11,12,13)/t5-/m0/s1 |
InChI Key |
OOFNCFXOGMDAEN-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(N=CN1C2=NNN=N2)C[C@@H](C=O)N |
Canonical SMILES |
C1=C(N=CN1C2=NNN=N2)CC(C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)


![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)


![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)
![N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10777752.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)

